Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]-
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Overview
Description
Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]- is a chemical compound with the molecular formula C8H12BrNO2 . This compound is characterized by the presence of a nitrile group, an oxetane ring, and a bromomethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]- typically involves the reaction of 3-(bromomethyl)-3-oxetane with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitrile group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted oxetane derivatives.
Oxidation: Oxetane derivatives with additional functional groups.
Reduction: Amino-oxetane derivatives.
Scientific Research Applications
Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]- involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile, 3-bromo-: Similar in structure but lacks the oxetane ring.
Propanenitrile, 3-methoxy-: Contains a methoxy group instead of the bromomethyl group.
Properties
CAS No. |
497096-64-7 |
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Molecular Formula |
C8H12BrNO2 |
Molecular Weight |
234.09 g/mol |
IUPAC Name |
3-[[3-(bromomethyl)oxetan-3-yl]methoxy]propanenitrile |
InChI |
InChI=1S/C8H12BrNO2/c9-4-8(6-12-7-8)5-11-3-1-2-10/h1,3-7H2 |
InChI Key |
DFYRMDUUTWEBSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(COCCC#N)CBr |
Origin of Product |
United States |
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